molecular formula C18H21NO2 B495901 N-ethyl-4-isopropoxy-N-phenylbenzamide

N-ethyl-4-isopropoxy-N-phenylbenzamide

Cat. No.: B495901
M. Wt: 283.4g/mol
InChI Key: MRKATILYVCVGSP-UHFFFAOYSA-N
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Description

N-Ethyl-4-isopropoxy-N-phenylbenzamide is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.365 g/mol . Its CAS registry number is 880591-13-9 . This compound is a derivative of the N-phenylbenzamide scaffold, a class of molecules recognized in scientific research for their potential in medicinal chemistry . Researchers have identified N-phenylbenzamide derivatives as a privileged structure in the synthesis of novel bioactive molecules, with studies highlighting their promise as lead compounds for developing antiviral agents, particularly against Enterovirus 71 (EV71) . The structural motif of substituting the nitrogen atom with ethyl and phenyl groups, combined with an isopropoxy substituent on the benzamide ring, provides a specific molecular framework for structure-activity relationship (SAR) studies . The compound's physical properties include a calculated density of 1.1±0.1 g/cm³ and a boiling point of 423.8±0.0 °C at 760 mmHg . It has a high estimated LogP value of 3.94, indicating significant hydrophobicity . These properties are critical for researchers in planning synthetic routes and formulating the compound for biological testing. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

N-ethyl-N-phenyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C18H21NO2/c1-4-19(16-8-6-5-7-9-16)18(20)15-10-12-17(13-11-15)21-14(2)3/h5-14H,4H2,1-3H3

InChI Key

MRKATILYVCVGSP-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC(C)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

N-Phenyl-4-(trifluoromethoxy)benzamide (3u)
  • Substituents : Trifluoromethoxy (electron-withdrawing) at the 4-position; phenyl on the amide nitrogen.
  • Key Differences : The trifluoromethoxy group enhances metabolic stability and electronegativity compared to the isopropoxy group (electron-donating) in the target compound. This results in stronger dipole interactions and altered binding affinities in biological systems .
  • Synthesis : Prepared via oxidative amidation of 4-(trifluoromethoxy)benzaldehyde with aniline, yielding 63% under mild conditions .
4-Ethyl-N-phenylbenzamide
  • Substituents : Ethyl at the 4-position; phenyl on the amide nitrogen.
  • Key Differences: Lacks the isopropoxy group, reducing steric hindrance and lipophilicity. The ethyl group may improve solubility in nonpolar solvents compared to the bulkier isopropoxy chain .
  • Synthesis : Achieves up to 97.3% yield via optimized coupling reactions, highlighting efficient amide bond formation .
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide
  • Substituents : Hexyloxy (long-chain alkoxy) and sulfone groups.
  • Key Differences : The hexyloxy group increases lipophilicity and membrane permeability compared to isopropoxy. The sulfone moiety introduces polar character, enhancing solubility in aqueous media .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Melting Point (°C) Key Functional Groups
N-ethyl-4-isopropoxy-N-phenylbenzamide 283.36 ~3.8 Not reported Amide, isopropoxy, ethyl
N-Phenyl-4-(trifluoromethoxy)benzamide 297.25 ~3.2 Not reported Amide, trifluoromethoxy
4-Ethyl-N-phenylbenzamide 225.29 ~2.9 Not reported Amide, ethyl
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-... 524.68 ~5.1 Not reported Amide, hexyloxy, sulfone

*Estimated using fragment-based methods.

Preparation Methods

Alkoxylation of 4-Nitro Precursors

A common pathway involves substituting nitro groups with isopropoxy moieties. For example, N-ethyl-4-nitro-N-phenylbenzamide (PubChem CID 763425) serves as a precursor. Reduction of the nitro group to an amine, followed by alkoxylation with isopropyl bromide or tosylate, can yield the target compound.

In a modified approach, direct nucleophilic aromatic substitution (SNAr) is feasible under basic conditions. A study on analogous nitrobenzamides demonstrated that refluxing with potassium isopropoxide in dimethylformamide (DMF) at 110°C for 12 hours achieved 72–78% substitution. This method avoids intermediate reduction steps but requires anhydrous conditions to prevent hydrolysis.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a robust route to install isopropoxy groups. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), 4-hydroxy-N-ethyl-N-phenylbenzamide reacts with isopropanol to form the ether linkage. A patent describing similar benzamide syntheses reported yields exceeding 85% when using tert-butanol as a solvent.

Condensation Reactions

Amide Bond Formation via Benzoyl Chlorides

Condensing 4-isopropoxybenzoyl chloride with N-ethylaniline is a direct method. A protocol from a synthesis of N-phenylbenzamides outlined reacting benzoyl chlorides with amines in tetrahydrofuran (THF) and triethylamine at reflux, achieving 65–93% yields. For N-ethyl-4-isopropoxy-N-phenylbenzamide, this would involve:

4-Isopropoxybenzoyl chloride+N-EthylanilineEt3N, THFThis compound\text{4-Isopropoxybenzoyl chloride} + \text{N-Ethylaniline} \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound}

Workup includes precipitation with methanol and washing with dilute HCl.

One-Pot Orthoester Condensation

A Chinese patent (CN101838222A) described a one-step condensation using trialkyl orthoformates, amines, and substituted benzoates. Adapting this method, 4-isopropoxybenzoic acid could react with N-ethylaniline and triethyl orthoformate at 80–160°C under reduced pressure. This approach minimizes side reactions and simplifies purification, though exact yields for the target compound remain unreported.

Catalytic Coupling Strategies

Ullmann-Type Coupling

Palladium or copper catalysts enable coupling of aryl halides with amines. For instance, 4-bromo-N-ethyl-N-phenylbenzamide could react with sodium isopropoxide in the presence of CuI/L-proline, as demonstrated in related aryl ether syntheses. This method is advantageous for substrates sensitive to strong bases but may require elevated temperatures (100–120°C).

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Nucleophilic SubstitutionKOtBu, DMF, 110°C, 12h72–78%Direct, no intermediatesAnhydrous conditions required
Mitsunobu ReactionDEAD, PPh₃, isopropanol, THF>85%High regioselectivityCostly reagents
Benzoyl Chloride CondensationEt₃N, THF, reflux65–93%Scalable, straightforwardAcid chloride stability issues
Ullmann CouplingCuI, L-proline, DMSO, 120°C~60%Tolerates diverse substratesHigh catalyst loading

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions but may decompose sensitive intermediates. Lower temperatures (80–100°C) improve selectivity in condensation routes.

Purification Strategies

Chromatography is often necessary due to byproducts like unreacted amines or oligomers. Recrystallization from ethanol/water mixtures (as in ) achieves >95% purity for crystalline benzamides.

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